molecular formula C20H25N5O4S B2811180 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 851969-66-9

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2811180
CAS No.: 851969-66-9
M. Wt: 431.51
InChI Key: AIQAEWYTQGMVPB-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core linked to a 3-methoxyphenyl group and a piperazine-carboxylate moiety. The 3-methoxyphenyl substituent may enhance lipophilicity and electron-donating effects, while the piperazine ring improves solubility and bioavailability . The hydroxy group at position 6 of the thiazolo-triazole system could facilitate hydrogen bonding, influencing binding affinity .

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-10-8-23(9-11-24)16(14-6-5-7-15(12-14)28-3)17-18(26)25-19(30-17)21-13(2)22-25/h5-7,12,16,26H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAEWYTQGMVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the activation barrier of certain reactions can be overcome under heating conditions. .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents (R1, R2) Pharmacophoric Features Reference ID
Target Compound Thiazolo[3,2-b][1,2,4]triazole R1: 2-methyl, R2: 3-methoxy Hydroxy group (H-bond donor), piperazine (solubility), 3-methoxy (lipophilicity)
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole R1: 2-ethyl, R2: 3-fluoro Fluorine (electron-withdrawing), ethyl (increased hydrophobicity)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Pyrazole-triazole-thiadiazole R: Variable alkyl groups 4-Methoxyphenyl (electron-donating), thiadiazole (rigidity)
4-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl-piperazine carboxylate Triazolo[1,5-a]pyrimidine R: 4-chlorophenyl Chlorine (electron-withdrawing), pyrimidine (planar structure)

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with the 3-fluorophenyl group in , altering electronic properties and binding interactions. Methoxy groups enhance lipophilicity and may improve membrane permeability compared to halogens .
Physicochemical Properties
Property Target Compound 3-Fluorophenyl Analogue Thiadiazole Derivative
Molecular Weight (Da)* ~501 ~515 ~450
logP** ~2.8 (estimated) ~3.1 ~2.5
Hydrogen Bond Acceptors 8 8 7

Calculated using average atomic masses.
*
Estimated via fragment-based methods.

The target compound’s lower logP compared to the 3-fluorophenyl analogue suggests better aqueous solubility, attributed to the piperazine ring and hydroxy group.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically including:

Thiazolo-triazole core formation : Cyclocondensation of thioamides with hydrazine derivatives under reflux in ethanol (70–80°C) .

Piperazine coupling : Nucleophilic substitution or Mannich-type reactions using piperazine derivatives, with DMF as a solvent and triethylamine as a base .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Critical factors :

  • Temperature : Excess heat (>100°C) degrades the thiazole ring .
  • Catalysts : K₂CO₃ improves alkylation efficiency by 20–30% compared to NaH .
    Reference Yield Data :
StepSolventCatalystYield (%)
Core FormationEthanolNone45–55
Piperazine CouplingDMFK₂CO₃65–75

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Thiazole-triazole protons: δ 6.8–7.2 ppm (aromatic) .
    • Piperazine methylene: δ 3.5–4.0 ppm .
  • IR Spectroscopy : Confirms hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 445–475 (M⁺) align with calculated molecular weights .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for thiazole C-S-C) and steric hindrance from the 3-methoxyphenyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Functional Group Modifications :
    • Replace 3-methoxyphenyl with 4-bromophenyl : Enhances antimicrobial activity (MIC reduced by 50% vs. S. aureus) but reduces solubility .
    • Substitute ethyl carboxylate with methyl ester : Improves blood-brain barrier penetration in neuroprotection assays .
  • Assay Design :
    • Anti-inflammatory : Measure IL-1β suppression in LPS-induced macrophages (IC₅₀ ≈ 12 μM via NLRP3 inhibition) .
    • Anticancer : MTT assays against HeLa cells (EC₅₀: 18 μM) with apoptosis confirmed via caspase-3 activation .
      SAR Table :
SubstituentBioactivity (vs. Parent Compound)Reference
4-Bromophenyl↑ Antimicrobial, ↓ Solubility
3-Fluorophenyl↑ Neuroprotection (NLRP3 IC₅₀: 8 μM)

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Controlled Variables :
    • Purity : HPLC-grade (>98%) vs. technical-grade (90–95%) samples show 2–3x differences in IC₅₀ values .
    • Assay Conditions : Serum-free media increases cytotoxicity by 40% due to reduced protein binding .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 6) .

Q. What computational methods predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to NLRP3 (PDB: 6NPY) with ΔG ≈ -9.2 kcal/mol .
  • ADMET Prediction : SwissADME estimates:
    • LogP: 2.8 (optimal for CNS penetration) .
    • CYP3A4 metabolism: High risk of hepatic clearance .
  • MD Simulations : GROMACS analyzes piperazine flexibility (RMSD: 1.2 Å over 100 ns) .

Q. How to evaluate chemical stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 2–9) at 37°C for 24h. LC-MS detects degradation products (e.g., hydrolyzed ester) at pH >8 .
  • Thermal Stability : TGA shows decomposition onset at 180°C (ΔH: 220 J/g) .
  • Light Sensitivity : Store in amber vials; UV-Vis shows 15% degradation after 48h under UV light .

Q. What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Neuroprotection : Murine LPS-induced neuroinflammation model (dose: 10 mg/kg, i.p.) with GFAP/Iba1 immunohistochemistry .
  • Toxicity : Zebrafish LC₅₀ (48h) >100 μM indicates low acute toxicity .
  • Pharmacokinetics : Rat plasma analysis via LC-MS/MS (t₁/₂: 3.5h, Cₘₐₓ: 1.2 μg/mL) .

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